molecular formula C8H13N3O2 B7761964 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid CAS No. 1006486-15-2

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid

Cat. No.: B7761964
CAS No.: 1006486-15-2
M. Wt: 183.21 g/mol
InChI Key: DLDVUFDCXLMNGF-UHFFFAOYSA-N
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Description

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid (CAS: 1006486-15-2) is a pyrazole-derived carboxylic acid with a molecular weight of 183.21 g/mol. Its structure features a 4-amino-substituted pyrazole ring with methyl groups at positions 3 and 5, linked to a propanoic acid side chain. The amino group introduces basicity, while the carboxylic acid moiety confers acidity, making it a zwitterionic compound under physiological conditions.

Properties

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-7(9)5(2)11(10-4)6(3)8(12)13/h6H,9H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDVUFDCXLMNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901232520
Record name 4-Amino-α,3,5-trimethyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006486-15-2
Record name 4-Amino-α,3,5-trimethyl-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006486-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-α,3,5-trimethyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Pyrazole Ring

The pyrazole ring's substituents critically influence electronic properties and bioactivity. Key analogs include:

2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS: 1251390-36-9)
  • Structural Differences: Chlorine replaces the amino group at the pyrazole 4-position, and an additional amino group is present on the propanoic acid chain.
  • Impact: The chloro substituent is electron-withdrawing, reducing ring electron density compared to the amino group in the parent compound.
  • Molecular Weight : 217.65 g/mol (vs. 183.21 g/mol for the parent compound), which may affect pharmacokinetics .
2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid
  • Structural Differences: A trifluoroethyl group replaces the amino substituent at position 1 of the pyrazole.
  • The absence of an amino group reduces basicity .
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutan-1-amine (CAS: 1171866-00-4)
  • Structural Differences: Chloro substitution at position 4 and a 3-methylbutan-1-amine side chain instead of propanoic acid.
  • Impact : The amine functional group increases solubility in polar solvents but eliminates the carboxylic acid’s acidity, altering interaction with biological targets .

Functional Group Variations in the Side Chain

The propanoic acid moiety’s modifications significantly affect physicochemical properties:

Pesticide-Related Propanoic Acid Derivatives
  • Structural Differences: Phenoxy and pyridinyloxy groups replace the pyrazole ring.
  • Impact : These compounds are herbicides, leveraging the carboxylic acid group for ionic interactions with plant enzymes. The absence of a pyrazole ring reduces steric hindrance, enhancing target binding in plants .
Cyclopentyl and Cyclohexane-Modified Propanoic Acids
  • Examples : Compounds disclosed in EP00342850 and WO92/14705.
  • Structural Differences : Bulky substituents like bicyclo[2,2,1]heptane or cyclopentyl groups are attached.
  • Impact : Increased steric bulk may improve target specificity but reduce solubility. These modifications are common in drug candidates targeting proteases or GPCRs .

Q & A

Q. 1.1. What are the optimal synthetic routes for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, and how can purity be ensured?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-amino-3,5-dimethyl-1H-pyrazole with a propanoic acid derivative (e.g., methyl acrylate) under basic conditions.
  • Step 2 : Acidic hydrolysis of the ester intermediate to yield the final carboxylic acid.
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol is recommended to achieve >95% purity .
  • Yield optimization : Catalysts like triethylamine and controlled temperatures (e.g., −20°C to room temperature) improve reaction efficiency .

Q. 1.2. How is the compound characterized structurally, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions and hydrogen environments. For example, pyrazole ring protons appear as singlets (δ 2.2–2.5 ppm for methyl groups) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (theoretical: 183.21 g/mol) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} confirm the carboxylic acid group .

Q. 1.3. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and partially soluble in water at acidic pH .
  • Stability : Degrades under prolonged UV exposure or alkaline conditions. Store at −20°C in inert atmospheres .

Advanced Research Questions

Q. 2.1. How can reaction conditions be optimized to resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. no observed effect) may arise from:

  • Purity variability : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity .
  • Assay conditions : Test under varied pH (5–8) and ionic strength to mimic physiological environments .
  • Orthogonal assays : Combine in vitro enzyme inhibition (e.g., COX-2) with cell-based assays (e.g., LPS-induced inflammation in macrophages) .

Q. 2.2. What computational strategies are effective for predicting binding modes of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase). The pyrazole ring may form π-π interactions with aromatic residues .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .
  • QSAR models : Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. 2.3. How can structural analogs be designed to enhance selectivity for specific biological targets?

  • Functional group modifications : Replace the propanoic acid with a sulfonamide to improve membrane permeability .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., −CF3_3) at the pyrazole 4-position to enhance binding to hydrophobic enzyme pockets .
  • Synthetic routes : Adapt protocols from related compounds (e.g., 3-(4-amino-3,5-dimethylpyrazolyl)-2-methylpropanoic acid) for scalable derivatization .

Q. 2.4. What methods resolve crystallographic data inconsistencies for this compound?

  • Refinement software : Use SHELXL for small-molecule refinement. Key parameters: R1R_1 < 5%, wR2wR_2 < 10% .
  • Twinned data : Apply the Hooft parameter or twin refinement in OLEX2 for high-symmetry space groups .
  • Validation tools : Check for outliers using PLATON’s ADDSYM or CCDC’s Mercury .

Methodological Recommendations

  • Synthesis : Prioritize flow chemistry for reproducibility at milligram-to-gram scales .
  • Bioassays : Include positive controls (e.g., indomethacin for anti-inflammatory studies) and validate via dose-response curves .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic and bioactivity datasets .

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